6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Overview
Description
6-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a complex organic compound belonging to the pyrazole and pyridine families This compound features a pyrazole ring substituted with a methyl group at the 1 and 3 positions, and a pyridine ring substituted with a carboxylic acid group at the 3 position
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
A molecular simulation study was performed on a compound with a similar structure, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that heterocyclic compounds, such as this one, are often used in drug development due to their improved salt formation properties and solubility, which can enhance pharmacokinetic parameters .
Result of Action
Compounds with similar structures have been reported to show a broad range of biological activities , suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to significant biochemical effects, including the modulation of nerve impulse transmission. Additionally, the compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with proteins, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the activity of enzymes involved in oxidative stress responses, such as those producing reactive oxygen species (ROS) . By modulating ROS levels, the compound can affect cellular components, leading to changes in gene expression and metabolic flux. These effects are crucial in understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions are critical for understanding the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for evaluating its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can vary depending on environmental conditions, such as pH and temperature . Over time, the compound may degrade, leading to changes in its biochemical activity and potential long-term effects on cells. In vitro and in vivo studies have provided insights into these temporal effects, highlighting the importance of considering time-dependent changes when evaluating the compound’s efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, the compound may exhibit therapeutic benefits, such as anti-inflammatory or antioxidant effects. At higher doses, it may cause toxicity, affecting vital organs and leading to adverse outcomes. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence key metabolic processes, such as glycolysis and the tricarboxylic acid (TCA) cycle, by modulating enzyme activity and metabolite concentrations. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and bioavailability, affecting its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes. Understanding the subcellular localization of the compound provides insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyridine ring. One common synthetic route involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with a suitable pyridine derivative under controlled conditions. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Medicine: It has potential therapeutic applications, such as in the treatment of diseases.
Industry: It can be used in the development of new materials or chemical processes.
Comparison with Similar Compounds
3-(1,3-dimethyl-1H-pyrazol-4-yl)pyridine
1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridine
Uniqueness: 6-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-(1,3-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-7-9(6-17(2)15-7)10-5-4-8-11(13(19)20)16-18(3)12(8)14-10/h4-6H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBKGRCLVPHSHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C=C2)C(=NN3C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123705 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855900-03-6 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1855900-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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